N[C@H]1C=CCC[C@H]1C(O)=O.Cl . This notation provides a way to represent the structure of the compound in a text format.
Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride is a chemical compound with the empirical formula and a molecular weight of 177.63 g/mol. It is categorized as an amino acid derivative and is recognized for its potential applications in various fields, including chemistry, biology, and medicine. The compound is often utilized as a building block in organic synthesis and as a reagent in studies related to amino acid metabolism .
The synthesis of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride typically involves cyclization reactions of appropriate precursors under controlled conditions. The synthetic routes may vary but generally include:
The exact reaction conditions, including temperature, pressure, and time, are critical for achieving high yields and purity. Industrial production may utilize large-scale chemical reactors optimized for these parameters.
Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride features a cyclohexene ring with an amino group and a carboxylic acid group attached. Its structure can be represented as follows:
Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:
The products formed from these reactions depend significantly on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives while reduction can lead to various amines.
The mechanism by which cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride exerts its biological effects involves its interaction with molecular targets:
Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride has several scientific applications:
The synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid hydrochloride hinges on strategic functionalization of cyclohexene precursors. Key approaches include:
Achieving the requisite cis-stereochemistry at C2 and C3 is critical:
Acidification and salt crystallization are optimized via:
Table 1: Catalytic Methods for Cyclohexene Functionalization
| Method | Catalyst System | cis:trans Ratio | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh-(R,R)-EtDuPHOS | 19:1 | 92 |
| Enzymatic Resolution | Pseudomonas cepacia Lipase | >99:1 | 43 |
| Diastereoselective Amination | (DHQ)₂PHAL/Pd(OAc)₂ | 15:1 | 85 |
Chiral stationary phases resolve residual trans-isomers:
Scaling introduces complexities in stereoselectivity and yield:
Table 2: Industrial Process Parameters for Salt Formation
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: